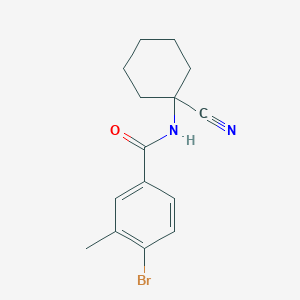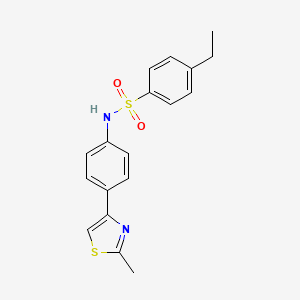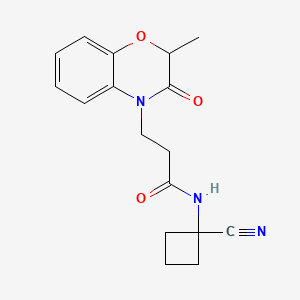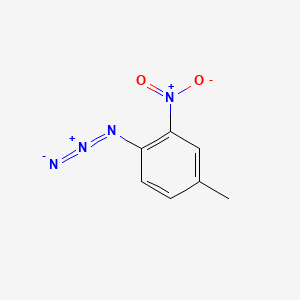
(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is not yet fully understood. However, it is believed to act as an inhibitor of specific enzymes and proteins involved in various cellular processes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of specific enzymes and proteins involved in various cellular processes. In vivo studies have shown that this compound can modulate the activity of specific receptors in the brain, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone in lab experiments is its high potency and specificity. This compound can selectively inhibit the activity of specific enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. One direction is to investigate the potential applications of this compound in drug discovery and medicinal chemistry. Another direction is to study the mechanism of action of this compound in more detail. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound in vivo. Finally, the development of more soluble derivatives of this compound could increase its usefulness in various experimental setups.
Synthesis Methods
The synthesis of (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves a multi-step process that includes the reaction of 3-methoxypyrazine-2-carboxylic acid with 2-aminoindole, followed by the reaction of the resulting intermediate with 1-bromo-3-chloropropane. The final step involves the reaction of the intermediate with 1-pyrrolidinylmethanamine. The yield of the final product is around 50%.
Scientific Research Applications
(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs. It can also be used to study the mechanism of action of existing drugs. In biological research, this compound can be used to investigate the role of specific proteins and enzymes in various cellular processes.
properties
IUPAC Name |
1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-17(21-8-7-20-16)25-14-5-9-22(11-14)18(23)13-3-2-12-4-6-19-15(12)10-13/h2-4,6-8,10,14,19H,5,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLRWLZMGPZKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

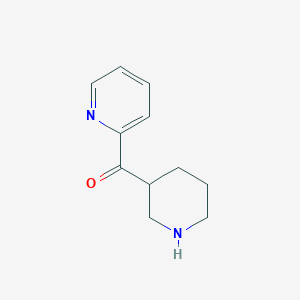
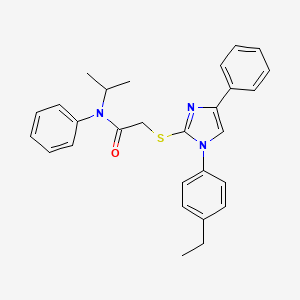
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
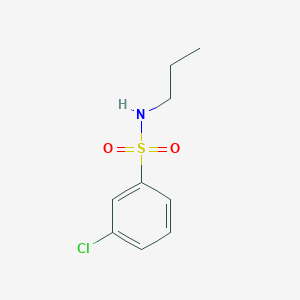
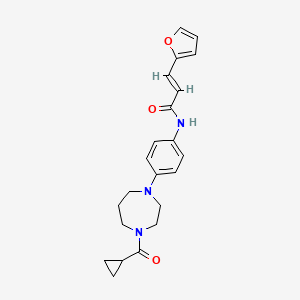
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)
